molecular formula C32H30O10 B1255970 Talaroderxine A

Talaroderxine A

货号: B1255970
分子量: 574.6 g/mol
InChI 键: WFWLAZBEASXXJJ-HOTGVXAUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Talaroderxine A is a 6,6′-binaphtho-α-pyranone dimer first isolated from the fungus Talaromyces derxii. It belongs to a class of axially chiral bis-naphthopyrones known for their diverse bioactivities, including antibacterial, cytotoxic, and enzyme inhibitory properties . Structurally, it features a biaryl axis with (aS) axial chirality and a stereogenic center at C-3 (S configuration). The natural compound exists as a diastereomer with Talaroderxine B, differing in axial chirality (aR vs. aS) .

属性

分子式

C32H30O10

分子量

574.6 g/mol

IUPAC 名称

(3S)-7,9,10-trihydroxy-3-propyl-6-[(3S)-7,9,10-trihydroxy-1-oxo-3-propyl-3,4-dihydrobenzo[g]isochromen-6-yl]-3,4-dihydrobenzo[g]isochromen-1-one

InChI

InChI=1S/C32H30O10/c1-3-5-15-7-13-9-17-25(19(33)11-21(35)27(17)29(37)23(13)31(39)41-15)26-18-10-14-8-16(6-4-2)42-32(40)24(14)30(38)28(18)22(36)12-20(26)34/h9-12,15-16,33-38H,3-8H2,1-2H3/t15-,16-/m0/s1

InChI 键

WFWLAZBEASXXJJ-HOTGVXAUSA-N

手性 SMILES

CCC[C@H]1CC2=CC3=C(C(=CC(=C3C4=C(C=C(C5=C4C=C6C[C@@H](OC(=O)C6=C5O)CCC)O)O)O)O)C(=C2C(=O)O1)O

规范 SMILES

CCCC1CC2=CC3=C(C(=CC(=C3C4=C(C=C(C5=C4C=C6CC(OC(=O)C6=C5O)CCC)O)O)O)O)C(=C2C(=O)O1)O

同义词

talaroderxine A

产品来源

United States

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

Structural Comparisons

Table 1: Structural Features of Talaroderxine A and Analogues
Compound Substituents (R₁, R₂) Axial Chirality Key Modifications Source Organism
This compound n-Propyl, n-Propyl aS Base structure Talaromyces derxii
Talaroderxine B n-Propyl, n-Propyl aR Axial isomer of this compound Talaromyces derxii
Talaroderxine C n-Pentyl, n-Pentyl aS Extended alkyl chain Polyphilus spp.
Talaroderxine D n-Propyl, Cl-substituent aS Chlorination at C-14 Plant nematode-associated fungi
Viriditoxin CH₂CO₂CH₃, CH₂CO₂CH₃ aS Methyl ester groups Aspergillus spp.
Chaetochromin A Methyl, Methyl aS Simplified side chains Chaetomium spp.
  • Talaroderxines A vs. B : These diastereomers share identical substituents but differ in axial chirality, leading to mirrored CD spectra. Synthetic studies confirm their structural identity but reveal conflicting optical rotation data, possibly due to solvent effects or isomer purity .
  • Talaroderxine C : Features a longer n-pentyl chain instead of n-propyl, enhancing hydrophobic interactions. This modification correlates with improved cytotoxicity (IC₅₀ = 68 nM against MCF-7 cells) and antimicrobial activity (MIC = 0.52 µg/mL vs. Bacillus subtilis) .
  • Talaroderxine D : A chlorinated derivative with a hydroxyl group at C-14, showing potent biofilm inhibition against S. aureus (MIC = 2.1 µg/mL) and reduced cytotoxicity compared to Talaroderxine C .
  • Viriditoxin : Shares the 6,6′-binaphthopyrone core but replaces methyl groups with esterified side chains, resulting in higher mammalian toxicity (LD₅₀ = 2.8 mg/kg) compared to Talaroderxines .
Table 2: Bioactivity Profiles
Compound Antibacterial Activity (MIC, µg/mL) Cytotoxicity (IC₅₀, µM) Enzyme Inhibition (IC₅₀, µM)
This compound 20.0 (B. subtilis)* N/A 5-Lipoxygenase: 3.8
Talaroderxine C 0.52 (B. subtilis) 0.068 (MCF-7) N/A
Talaroderxine D 2.1 (B. subtilis) 1.19–10.32 (pan-cell lines) Biofilm inhibition at 0.25 µg/mL
Viriditoxin 15.0 (B. subtilis) Highly toxic (LD₅₀ = 2.8 mg/kg) N/A
Chaetochromin A N/A N/A BoNT/A protease: 12.5

*Data for this compound reflects a 1:1 mixture with Talaroderxine B .

  • Antibacterial Activity : Talaroderxine C exhibits the strongest activity against B. subtilis (MIC = 0.52 µg/mL), outperforming both this compound/B mixtures (MIC = 20 µM) and Viriditoxin (MIC = 15 µg/mL) .
  • Cytotoxicity: Talaroderxine C demonstrates nanomolar potency against breast cancer cells (MCF-7: IC₅₀ = 68 nM), surpassing even the reference drug epothilone B (IC₅₀ = 75 nM) . In contrast, Talaroderxine D shows broader cytotoxicity but lower potency (IC₅₀ = 1.19–10.32 µM) .
  • Enzyme and Toxin Inhibition : this compound inhibits 5-lipoxygenase (IC₅₀ = 3.8 µM), while Talaroderxines A/B and Chaetochromin A inhibit botulinum neurotoxin serotype A (BoNT/A) at low micromolar concentrations .

Mechanistic and Toxicity Insights

  • BoNT/A Inhibition : Talaroderxines A/B bind BoNT/A’s active site via Zn²⁺ coordination, with this compound showing superior docking scores compared to Chaetochromin A. This activity is structure-dependent, as axial chirality (aS) and side-chain length (n-propyl) optimize binding .

常见问题

Q. What spectroscopic methods are most effective for structural characterization of Talaroderxine A?

To confirm the molecular structure, employ a combination of nuclear magnetic resonance (NMR) (1H, 13C, and 2D-COSY/HMBC) and high-resolution mass spectrometry (HRMS) . For stereochemical elucidation, use circular dichroism (CD) or X-ray crystallography if single crystals are obtainable. Cross-reference spectral data with related compounds (e.g., Talaroderxine C/D) to identify functional group variations .

Q. How can researchers design in vitro assays to evaluate this compound’s antimicrobial efficacy?

Adopt broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and gram-negative pathogens. Include positive controls (e.g., fusidic acid) and validate results with time-kill curve analyses to assess bactericidal vs. bacteriostatic effects. Note that structural analogs like Talaroderxine D show MIC variations (e.g., 2.1 μg mL−1 against B. subtilis), suggesting substituent-dependent activity .

Q. What synthetic strategies are viable for this compound production in laboratory settings?

Opt for solid-phase peptide synthesis (SPPS) or heterologous expression in fungal hosts, depending on the compound’s cyclotetrapeptide backbone. Purify intermediates via preparative HPLC and confirm purity (>95%) using analytical HPLC-UV/ELSD . For scalability, optimize reaction conditions (e.g., solvent systems, catalysts) to minimize epimerization risks .

Advanced Research Questions

Q. How can transcriptomic profiling elucidate this compound’s mechanism of action against resistant pathogens?

Perform RNA sequencing on treated vs. untreated bacterial cultures (e.g., S. aureus MRSA) to identify differentially expressed genes. Use gene ontology (GO) enrichment analysis to pinpoint pathways (e.g., cell wall biosynthesis, efflux pumps). Validate targets via CRISPR-Cas9 knockout strains or surface plasmon resonance (SPR) for binding affinity studies .

Q. What experimental models are appropriate for assessing this compound’s pharmacokinetics and toxicity?

  • In vivo : Use murine models to study oral bioavailability and plasma half-life via LC-MS/MS. Monitor organ toxicity (liver/kidney) through histopathology and serum biomarkers (ALT, creatinine).
  • In vitro : Conduct CYP450 inhibition assays and hERG channel binding studies to predict drug-drug interactions and cardiotoxicity .

Q. How can researchers resolve contradictions in this compound’s bioactivity across studies?

Apply meta-analysis to compare datasets, controlling for variables like bacterial strain variability, assay conditions, and compound purity. Use multivariate regression to identify confounding factors (e.g., solvent choice, inoculum size). Replicate disputed experiments with standardized protocols (e.g., ISO 20776-1) .

Q. What strategies optimize this compound’s stability under physiological conditions?

Test lyophilized formulations vs. nanoparticle encapsulation (e.g., PLGA) to enhance solubility and reduce degradation. Monitor stability via accelerated aging studies (40°C/75% RH) and mass spectrometry to detect hydrolytic byproducts. Compare with structurally stable analogs (e.g., Talaroderxine C) for design insights .

Methodological Guidelines

  • Data Validation : Ensure reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data in repositories like Zenodo .
  • Ethical Compliance : For in vivo studies, obtain ethics approval (e.g., IACUC) and follow ARRIVE guidelines for reporting .
  • Statistical Rigor : Use power analysis to determine sample sizes and apply Bonferroni correction for multiple comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Talaroderxine A
Reactant of Route 2
Reactant of Route 2
Talaroderxine A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。